molecular formula C16H12BrFO2 B2367804 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one CAS No. 451485-72-6

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one

Cat. No. B2367804
CAS RN: 451485-72-6
M. Wt: 335.172
InChI Key: NULGMYYXDTUAJE-VOTSOKGWSA-N
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Description

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one is an organic compound with a molecular formula of C13H9BrF2O. It is a colorless solid that is insoluble in water, but soluble in most organic solvents. It has a melting point of 175-179°C. This compound has a variety of applications in scientific research, ranging from synthesis methods to biochemical and physiological effects.

Scientific Research Applications

Synthesis and Crystal Structure

  • Synthesis and Analysis : The compound "2-(4-fluoro-2-(4-fluorophenoxy)phenyl)-1-(1H-1,2,4-triazol-1-ylmethyl)-3-methoxy-isopropy alcohol" was synthesized and analyzed for its crystal structure, which provides insights into the molecular configuration and potential applications in material science and chemistry (Xu Liang, 2009).

Fluorescence and Applications in Biochemistry

  • Fluorescent Compounds Synthesis : A study on azobenzenes, closely related to the compound , explored the synthesis of intensely fluorescent compounds. These have potential applications in biochemistry for vital stain and visualization of living tissues (J. Yoshino et al., 2010).

Polymer Science and Nanotechnology

  • Polyfluorene Building Blocks : Research on polyfluorene building blocks utilized bromo and fluoro substituted compounds similar to 4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one for the creation of nanoparticles. These have applications in nanotechnology and material science due to their fluorescence properties (Christoph S. Fischer et al., 2013).

Natural Product Chemistry

  • Natural Bromophenol Derivatives : Studies on natural bromophenol derivatives from red algae, which are structurally related to the compound , offer insights into the biological and chemical properties of such compounds. These findings can inform further research in natural product chemistry and potential pharmaceutical applications (Jielu Zhao et al., 2004).

Enzyme Inhibition and Medicinal Chemistry

  • Enzyme Inhibition Studies : The synthesis of 4-phenylbutenone derivative bromophenols, including natural products, revealed their inhibition profiles for various enzymes. This research is vital for medicinal chemistry, particularly in the development of enzyme inhibitors (Cetin Bayrak et al., 2017).

Material Science and Copolymer Synthesis

  • Copolymer Synthesis : The synthesis of novel phenoxy ring-substituted butyl 2-cyano-3-phenyl-2-propenoates, closely related to the query compound, has been studied for applications in material science and copolymer synthesis (G. Kharas et al., 2016).

properties

IUPAC Name

(E)-4-[2-(4-bromo-2-fluorophenoxy)phenyl]but-3-en-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrFO2/c1-11(19)6-7-12-4-2-3-5-15(12)20-16-9-8-13(17)10-14(16)18/h2-10H,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NULGMYYXDTUAJE-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CC1=CC=CC=C1OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/C1=CC=CC=C1OC2=C(C=C(C=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(4-Bromo-2-fluorophenoxy)phenyl]-3-buten-2-one

CAS RN

451485-72-6
Record name 451485-72-6
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